H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH

Description

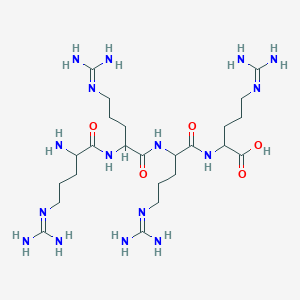

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH is a synthetic tetrapeptide composed of four alternating D- and L-arginine residues. The DL configuration indicates a racemic mixture, where each arginine unit exists in both enantiomeric forms. This structural feature distinguishes it from homochiral peptides (e.g., all L- or D-forms) and may influence its physicochemical properties, such as solubility and stability.

The compound’s molecular formula is C₂₄H₄₈N₂₄O₅ (estimated), with a molecular weight of approximately 832.8 g/mol. Its synthesis likely involves solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via techniques like reversed-phase HPLC.

Properties

IUPAC Name |

2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKYOGLOHFFQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH typically involves the stepwise addition of arginine residues to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The process involves the following steps:

Attachment of the first arginine residue: to the solid support.

Deprotection: of the amino group of the attached arginine.

Coupling: of the next arginine residue using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Repetition: of the deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the solid support and final deprotection to yield the free peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH can undergo various chemical reactions, including:

Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

Reduction: Reduction reactions can convert disulfide bonds (if present) to thiol groups.

Substitution: Nucleophilic substitution reactions can occur at the amino or guanidino groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation products: Urea derivatives.

Reduction products: Thiol-containing peptides.

Substitution products: Alkylated or acylated peptides.

Scientific Research Applications

H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH involves its interaction with various molecular targets and pathways. Arginine residues are known to:

Bind to negatively charged molecules: such as DNA and RNA, influencing their structure and function.

Activate nitric oxide synthase (NOS): , leading to the production of nitric oxide (NO), a signaling molecule involved in vasodilation and immune response.

Modulate enzyme activity: by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares H-DL-Arg-DL-Arg-DL-Arg-DL-Arg-OH with structurally related peptides and amino acid derivatives:

*Example from : H-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH

Key Observations :

- Charge and Solubility : The tetrapeptide’s +4 charge (due to four arginine residues) contrasts with neutral compounds like H-DL-Abu-OH and DL-Ala-DL-Asn. This enhances its solubility in aqueous environments and ability to interact with anionic targets .

- Racemic vs. Homochiral : Unlike homochiral polyarginines (e.g., L-Arg₄), the DL configuration may reduce susceptibility to enzymatic degradation but could also alter biological activity .

Functional Comparisons

- Membrane Permeability: Polyarginine peptides (e.g., L-Arg₈) are widely studied for cell-penetrating properties.

- Antimicrobial Activity : Cationic peptides like H-Arg-Phe-Ala-Arg-Lys-Gly-... () disrupt microbial membranes. The tetramer’s shorter length may limit broad-spectrum efficacy but enhance selectivity .

- Stability : Racemic mixtures (DL-forms) often show improved protease resistance compared to L-configured peptides, a critical factor for in vivo applications .

Analytical Methods for Comparison

Substance identification and comparison rely on techniques such as:

- Mass Spectrometry (MS) : Determines molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Assesses retention time and hydrophobicity.

- Circular Dichroism (CD) : Evaluates secondary structure and enantiomeric composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.